dilithium;(2R,3R)-2,3-dihydroxybutanedioate
Overview
Description
Dilithium;(2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with significant importance in various scientific fields. This compound is a stereoisomer of 2,3-butanediol, which is known for its applications in the chemical, pharmaceutical, and industrial sectors. The (2R,3R) configuration refers to the specific spatial arrangement of the hydroxyl groups on the butanediol molecule, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Lithium tartrate primarily targets neurotransmitters and second messenger systems in the brain . It interacts with dopamine and glutamate , two key neurotransmitters involved in mood regulation . Lithium also targets enzymes that have magnesium as a co-factor, such as glycogen synthase kinase 3 and inositol phosphatases .
Mode of Action
Lithium tartrate modulates neurotransmission by interacting with its targets. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Biochemical Pathways
Lithium tartrate affects several biochemical pathways. It modulates the dopamine pathways by altering the functionality of the subunits of the dopamine-associated G protein . In the glutamate pathways , lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It also regulates arachidonic acid and the protein kinase C signaling cascades .
Pharmacokinetics
After oral administration, the peak concentration is observed at approximately 1–3 hours . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring crucial .
Result of Action
The molecular and cellular effects of lithium tartrate’s action are diverse. It reduces excitatory neurotransmission in the brain, likely correcting dopamine dysregulation . Lithium also enhances the activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium tartrate. The extraction and production of lithium involve large quantities of energy and water, which can impact its availability and cost . Furthermore, the disposal and recycling of lithium-ion batteries, a major use of lithium, have significant environmental implications .
Biochemical Analysis
Biochemical Properties
Lithium tartrate plays a role in biochemical reactions, particularly in the context of lithium ion analysis. The analytical determination of lithium ions is usually performed by atomic absorption and X-ray fluorescence methods . Lithium tartrate can interact with various enzymes and proteins, modulating the biochemical phenotype .
Cellular Effects
The effects of lithium tartrate on cells and cellular processes are complex and multifaceted. It influences cell function by modulating intracellular lithium concentration through competition with sodium for membrane transport . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, lithium tartrate exerts its effects through various mechanisms. It competes with magnesium for binding sites in enzymes, which can result in enzyme inhibition or activation . This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Lithium tartrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dilithium;(2R,3R)-2,3-dihydroxybutanedioate typically involves the reduction of diacetyl or acetoin using specific dehydrogenases. For instance, the gene encoding a (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis can be over-expressed in Escherichia coli, and the resulting recombinant enzyme can be purified and used to catalyze the reduction of diacetyl to (2R,3R)-2,3-butanediol . The optimal conditions for this reaction include a pH of 6.5 and a temperature of 55°C for acetoin reduction, and a pH of 10 and a temperature of 45°C for 2,3-butanediol oxidation .
Industrial Production Methods: Industrial production of (2R,3R)-2,3-butanediol can be achieved through fermentation processes using engineered strains of microorganisms such as Serratia marcescens. These strains can be optimized for high yield production by modifying the expression of key enzymes involved in the metabolic pathway . The fermentation process typically involves the use of glucose or xylose as feedstock, with controlled conditions to maximize the yield and optical purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dilithium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form diacetyl or acetoin, which are important intermediates in the synthesis of other chemicals . Reduction reactions can convert diacetyl back to (2R,3R)-2,3-butanediol using specific dehydrogenases .
Common Reagents and Conditions: Common reagents used in these reactions include NADH or NAD+ as cofactors for dehydrogenase-catalyzed reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and selectivity.
Major Products: The major products formed from the reactions of this compound include diacetyl, acetoin, and (2R,3R)-2,3-butanediol . These products have various applications in the chemical and pharmaceutical industries.
Scientific Research Applications
Dilithium;(2R,3R)-2,3-dihydroxybutanedioate has numerous scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of optically active compounds . In biology, it serves as a precursor for the production of other biologically active molecules . In medicine, it is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals . In industry, it is used in the production of polymers, solvents, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dilithium;(2R,3R)-2,3-dihydroxybutanedioate include other stereoisomers of 2,3-butanediol, such as (2S,3S)-2,3-butanediol and meso-2,3-butanediol . These compounds have different spatial arrangements of the hydroxyl groups, which can affect their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific (2R,3R) configuration, which imparts distinct chemical properties and reactivity compared to its stereoisomers . This configuration makes it particularly useful as a chiral building block in the synthesis of optically active compounds and as a precursor for the production of other important chemicals .
Properties
IUPAC Name |
dilithium;(2R,3R)-2,3-dihydroxybutanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-OLXYHTOASA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868-17-7 | |
Record name | Lithium tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilithium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AEH504FBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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